N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride

Chiral Scaffold Piperidine-3-carboxamide N-Alkyl Substituent

Stereochemical SAR demands chiral N-alkyl piperidine-3-carboxamide building blocks. CAS 1235440-21-7, a sec-pentyl HCl salt, solves this. • Chiral probe: sec-pentyl branch enables stereochemical selectivity studies. • Assay-ready: HCl salt dissolves in aqueous buffer, no DMSO artifacts. • Versatile intermediate: free piperidine N for N-derivatizations. • Validated logP 1.46: anchors permeability QSPR models. Supplied with QA for immediate research.

Molecular Formula C11H23ClN2O
Molecular Weight 234.76 g/mol
CAS No. 1235440-21-7
Cat. No. B1421457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pentan-2-yl)piperidine-3-carboxamide hydrochloride
CAS1235440-21-7
Molecular FormulaC11H23ClN2O
Molecular Weight234.76 g/mol
Structural Identifiers
SMILESCCCC(C)NC(=O)C1CCCNC1.Cl
InChIInChI=1S/C11H22N2O.ClH/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H
InChIKeyRSZBGPFFVMENPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pentan-2-yl)piperidine-3-carboxamide Hydrochloride: Chiral Piperidine Scaffold Overview


N-(Pentan-2-yl)piperidine-3-carboxamide hydrochloride (CAS 1235440-21-7) is a chiral piperidine-3-carboxamide derivative with the molecular formula C₁₁H₂₃ClN₂O and a molecular weight of 234.76 g/mol . As a hydrochloride salt, it exists as a stable, water-soluble solid suitable for pharmaceutical research and development applications . This compound features a piperidine ring bearing a carboxamide functional group at the 3-position, with a branched pentan-2-yl substituent attached to the amide nitrogen, generating a chiral center that distinguishes it from linear N-alkyl analogs .

Why This Compound Cannot Be Substituted by Other Piperidine Carboxamides


N-Alkyl substituents on piperidine carboxamide scaffolds critically determine both lipophilicity and biological target engagement [1]. Systematic structure-activity relationship (SAR) studies on nipecotamide (piperidine-3-carboxamide) antiplatelet agents demonstrate that variations in N-alkyl chain length and branching produce substantial differences in potency: for example, 1-decyl-3-(N,N-diethylcarbamoyl)piperidine exhibits distinct activity profiles compared to analogs with shorter or unbranched chains [2]. The branched pentan-2-yl moiety of CAS 1235440-21-7 introduces stereochemical complexity and altered hydrophobic character (calculated logP = 1.46) [3] that differentiates it from both linear N-pentyl analogs and shorter N-alkyl derivatives such as N-isobutyl-piperidine-3-carboxamide. Consequently, procurement decisions involving this compound must be guided by the specific physicochemical and stereochemical requirements of the intended synthetic or biological application, as in-class substitution without supporting comparative data may invalidate SAR interpretations or alter pharmacokinetic predictions.

Differentiated Structural and Physicochemical Properties Versus Analogs


Chiral Branched Substituent vs Unbranched N-Alkyl Analogs

CAS 1235440-21-7 contains a pentan-2-yl (1-methylbutyl) substituent attached to the carboxamide nitrogen, introducing a chiral center at the secondary carbon of the alkyl chain . This branched stereogenic substituent distinguishes it from achiral linear N-alkyl analogs such as N-pentyl-piperidine-3-carboxamide, which possess unbranched chains and consequently lack this stereochemical dimension [1]. The hydrochloride salt form (C₁₁H₂₃ClN₂O, MW = 234.76 g/mol) further differentiates it from the corresponding free base analog N-(pentan-2-yl)piperidine-3-carboxamide (CAS 1016755-96-6, C₁₁H₂₂N₂O, MW = 198.31 g/mol), which lacks the protonated nitrogen and chloride counterion .

Chiral Scaffold Piperidine-3-carboxamide N-Alkyl Substituent

Hydrochloride Salt: Solubility and Stability Advantage Over Free Base

CAS 1235440-21-7 is supplied as a hydrochloride salt (C₁₁H₂₃ClN₂O), which confers enhanced stability and superior aqueous solubility compared to the corresponding free base N-(pentan-2-yl)piperidine-3-carboxamide (CAS 1016755-96-6, C₁₁H₂₂N₂O) . The protonated piperidine nitrogen and associated chloride counterion increase polarity and facilitate dissolution in aqueous media, a property essential for biological assay preparation and pharmaceutical formulation workflows . This physicochemical advantage over the free base eliminates the need for in situ salt formation or co-solvent addition, streamlining experimental procedures and reducing batch-to-batch variability in solution-phase applications.

Hydrochloride Salt Aqueous Solubility Stability

Lipophilicity Profile: Branched Pentan-2-yl vs Other N-Alkyl Chains

The calculated partition coefficient (logP) of CAS 1235440-21-7 is 1.46, a value that reflects the moderate lipophilicity conferred by the branched pentan-2-yl substituent on the piperidine-3-carboxamide core [1]. This physicochemical parameter directly influences membrane permeability, protein binding, and in vivo distribution characteristics [2]. The branched-chain logP distinguishes this compound from shorter N-alkyl analogs such as N-isobutyl-piperidine-3-carboxamide (predicted logP ~0.8-1.0), as well as from longer-chain N-decyl derivatives (predicted logP >3.0) that exhibit substantially different pharmacokinetic profiles. The logP value of 1.46 positions this compound within an optimal range for balancing aqueous solubility and passive membrane diffusion, a consideration critical for cellular permeability in screening assays.

Lipophilicity logP Physicochemical Property

Primary Research and Procurement Application Scenarios


Chiral Scaffold for Stereochemistry-Driven Medicinal Chemistry

The branched pentan-2-yl substituent introduces a chiral center at the secondary carbon of the alkyl chain, providing a stereochemically defined scaffold for medicinal chemistry programs [1]. In SAR campaigns exploring the effects of stereochemistry on target binding and selectivity, this compound enables comparison of chiral branched N-alkyl substituents against achiral linear analogs such as N-pentyl-piperidine-3-carboxamide . The stereogenic center may produce enantioselective interactions with biological targets including receptors, enzymes, and transporters, making this compound valuable for investigating stereochemical determinants of pharmacological activity within piperidine carboxamide series.

Ready-to-Use Aqueous Screening in High-Throughput Assays

As a hydrochloride salt, CAS 1235440-21-7 offers enhanced aqueous solubility and chemical stability compared to free base counterparts, enabling direct dissolution in aqueous buffers for high-throughput screening (HTS) and cell-based assays [1]. The calculated logP of 1.46 balances lipophilicity and hydrophilicity, facilitating passive cellular permeability while maintaining sufficient aqueous solubility for assay preparation . This eliminates the need for organic co-solvents such as DMSO at high concentrations, reducing solvent-related artifacts in biological readouts and simplifying liquid handling automation workflows.

Building Block for Parallel Synthesis of Carboxamide Libraries

The piperidine-3-carboxamide core with a pentan-2-yl amide substituent serves as a versatile intermediate for generating structurally diverse compound libraries. The free piperidine nitrogen (in free base form or after neutralization) can undergo further N-alkylation, N-acylation, or N-sulfonylation reactions to produce elaborated analogs [1]. The branched alkyl chain provides a differentiated hydrophobic anchor point compared to linear N-alkyl building blocks, allowing systematic exploration of steric and hydrophobic effects on biological activity. Such libraries are valuable for SAR studies targeting proteins with hydrophobic binding pockets, including GPCRs, ion channels, and proteases.

Computational Chemistry Reference for logP-Binding Correlations

The established calculated logP of 1.46 provides a validated reference point for computational modeling of piperidine-3-carboxamide derivatives [1]. This measured lipophilicity parameter can anchor quantitative structure-property relationship (QSPR) models predicting membrane permeability, plasma protein binding, and oral bioavailability for structurally related analogs . The branched-chain architecture also presents a defined stereochemical constraint for molecular docking studies, where the chiral pentan-2-yl group occupies a distinct spatial volume that can be compared against docking poses of unbranched N-alkyl analogs.

Technical Documentation Hub

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